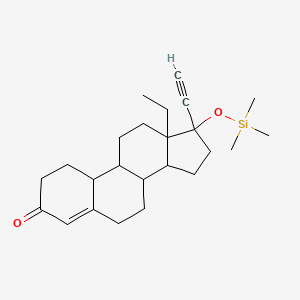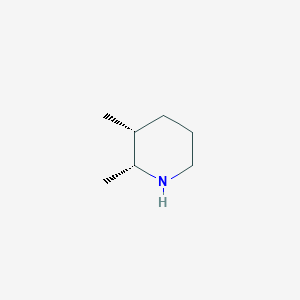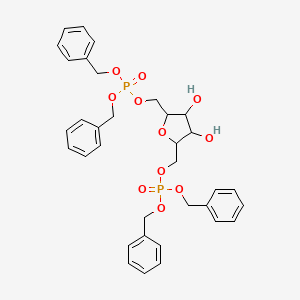![molecular formula C28H37NO4 B12288702 (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)
(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dion Cyclisches 3-(1,2-Ethanediyl Acetal) ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine cyclische Acetalgruppe umfasst
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dion Cyclisches 3-(1,2-Ethanediyl Acetal) umfasst in der Regel mehrere Schritte. Das Ausgangsmaterial ist oft ein Steroidgerüst, das mehreren funktionellen Gruppenumwandlungen unterzogen wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der öffentlichen Domäne nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Hochdruckreaktoren und fortschrittlichen Reinigungsverfahren.
Analyse Chemischer Reaktionen
Reaktionstypen
(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dion Cyclisches 3-(1,2-Ethanediyl Acetal) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkohole zu bilden.
Substitution: Die Dimethylaminogruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion verschiedene Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Verbindungen.
Biologie
In der biologischen Forschung wird (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dion Cyclisches 3-(1,2-Ethanediyl Acetal) auf seine möglichen Auswirkungen auf zelluläre Prozesse untersucht. Es kann mit bestimmten Enzymen oder Rezeptoren interagieren und biologische Signalwege beeinflussen.
Medizin
In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie könnte Anwendungen bei der Behandlung bestimmter Krankheiten oder Zustände haben, obwohl weitere Forschung erforderlich ist, um ihre Wirksamkeit und Sicherheit vollständig zu verstehen.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Chemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dion Cyclisches 3-(1,2-Ethanediyl Acetal) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch diese Wechselwirkungen vermittelt, was zu Veränderungen in zellulären Prozessen und Funktionen führt.
Wirkmechanismus
The mechanism of action of (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Steroidderivate mit funktionellen Gruppen wie Hydroxyl, Dimethylamino und cyclischen Acetalen. Beispiele sind:
- Estradiol-Derivate
- Testosteron-Derivate
- Progesteron-Derivate
Einzigartigkeit
Was (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dion Cyclisches 3-(1,2-Ethanediyl Acetal) auszeichnet, ist seine spezifische Kombination aus funktionellen Gruppen und seine cyclische Acetalstruktur. Diese einzigartige Anordnung ermöglicht eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C28H37NO4 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C28H37NO4/c1-26-16-21(18-4-6-19(7-5-18)29(2)3)25-20(22(26)8-9-24(26)30)10-12-27(31)17-28(13-11-23(25)27)32-14-15-33-28/h4-7,20-22,31H,8-17H2,1-3H3 |
InChI-Schlüssel |
RUQVJLDZKPZLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)









